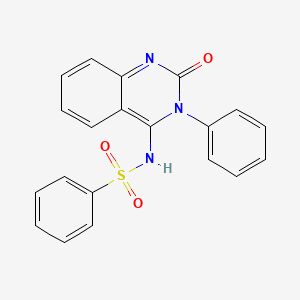

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide” is a compound that has been studied for its potential applications in various fields. It is a derivative of benzenesulfonamide . The compound has been investigated for its anticancer and antimicrobial properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “this compound”, involves a multistep process . The process includes the design of the synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold .Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving multiple functional groups . The compound contains a quinazolin-4-yl group attached to a benzenesulfonamide moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include intramolecular cyclization rearrangement reactions . The reactions are carried out under specific conditions to ensure the formation of the desired product .Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide derivatives are synthesized through various chemical reactions, aiming to explore their pharmacological potential and structure-activity relationships. For instance, a study by Rahman et al. (2014) synthesized a series of these derivatives from substituted anthranilic acids derived amino quinazolines and substituted benzene sulphonamides, evaluating them for diuretic, antihypertensive, and anti-diabetic activities in rats (Rahman et al., 2014). Another approach involves the aza Diels-Alder reaction, as demonstrated by Cremonesi et al. (2010), yielding 1,2,3,4-tetrahydroquinazoline derivatives via highly reactive o-azaxylylene intermediates (Cremonesi et al., 2010).

Potential Biological Activities

Antitumor Activity : Alqasoumi et al. (2010) discovered novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, exhibiting potent in vitro antitumor activity, suggesting these compounds as a new class of antitumor agents (Alqasoumi et al., 2010).

Radiomodulatory and Antioxidant Effects : Soliman et al. (2020) synthesized quinazolinone derivatives with benzenesulfonamide moiety, showing potent NQO1 inducer activity in vitro, suggesting them as promising antioxidant and radiomodulatory agents (Soliman et al., 2020).

Antimicrobial Activity : Vanparia et al. (2013) synthesized derivatives to assimilate 4-quinazolone and sulfonamide moieties, which were screened for in vitro antimicrobial activity, showing varied degrees of inhibitory actions against various bacteria and fungus (Vanparia et al., 2013).

Carbonic Anhydrase Inhibitors : Investigations into the interaction with human carbonic anhydrases (hCAs) have shown that certain derivatives are potent inhibitors of specific hCA isoforms, highlighting their potential therapeutic applications in managing diseases associated with hCA activity (Bruno et al., 2017).

Direcciones Futuras

The future research directions for “N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide” could include further investigation of its potential therapeutic applications, particularly in the field of cancer treatment . Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical settings .

Propiedades

IUPAC Name |

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c24-20-21-18-14-8-7-13-17(18)19(23(20)15-9-3-1-4-10-15)22-27(25,26)16-11-5-2-6-12-16/h1-14,22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXRPRDTPYWGIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415306.png)

![2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2415307.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)

![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2415313.png)

![1-{4-[(2-chlorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2415317.png)

![3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2415318.png)